N,N-Diethyl-3-methylaniline Hydrochloride
Overview
Description
N,N-Diethyl-3-methylaniline Hydrochloride: is a chemical compound with the molecular formula C11H17N.HCl . It is a derivative of N,N-Diethyl-m-toluidine , which is an aromatic amine. This compound is typically used in various industrial applications, including as an intermediate in the synthesis of dyes and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of N,N-Diethyl-3-methylaniline Hydrochloride typically begins with .
Hydrochloride Formation: The N,N-Diethyl-m-toluidine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is commonly used where the reactants are mixed in a reactor and allowed to react under controlled conditions.
Continuous Process: For large-scale production, a continuous process may be employed where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Diethyl-3-methylaniline Hydrochloride can undergo oxidation reactions to form various oxidation products.
Reduction: It can also be reduced under suitable conditions to form reduced amine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include and .
Reducing Agents: Reducing agents such as and are used for reduction reactions.
Substitution Reagents: Electrophilic reagents like halogens and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of N,N-Diethyl-m-toluidine.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Intermediate in Dye Synthesis: N,N-Diethyl-3-methylaniline Hydrochloride is used as an intermediate in the synthesis of various dyes.
Organic Synthesis: It is employed in the synthesis of other organic compounds due to its reactivity.
Biology and Medicine:
Biochemical Research: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Industry:
Polymer Industry: It is used in the production of certain polymers and resins.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-methylaniline Hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions due to the presence of the amine group. It can also participate in redox reactions, where it can either donate or accept electrons . The exact molecular pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
N,N-Dimethyl-m-toluidine: This compound is similar in structure but has methyl groups instead of ethyl groups attached to the nitrogen atom.
N,N-Diethyl-p-toluidine: This compound has a similar structure but with the methyl group in the para position instead of the meta position.
Uniqueness:
Properties
IUPAC Name |
N,N-diethyl-3-methylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-4-12(5-2)11-8-6-7-10(3)9-11;/h6-9H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODGKWBBSLNAPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335109 | |
Record name | N,N-Diethyl-3-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89074-92-0 | |
Record name | N,N-Diethyl-3-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diethyl-m-toluidine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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